1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one
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Description
1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C23H20N4OS2 and its molecular weight is 432.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds
Complex organic molecules, including pyrroles and triazoles, have been synthesized for potential applications in plant growth regulation and as precursors to more complex chemical structures. For example, Eliazyan et al. (2011) synthesized compounds with plant growth regulatory activities, indicating the potential of such complex molecules in agricultural chemistry (Eliazyan et al., 2011).
Anticancer Activity
Amidogold(I) complexes with heterocyclic ligands have been investigated for their anticancer activity, highlighting the application of complex organic molecules in medicinal chemistry and oncology (Horvath et al., 2012).
Material Science and Catalysis
Polymerization Catalysts
Research into the synthesis of polymers from pyrrole derivatives, as conducted by Mallakpour et al. (1998), suggests applications in material science, particularly in the development of novel polymers with specific properties (Mallakpour et al., 1998).
Metal-free Synthesis
The development of metal-free methods for synthesizing polysubstituted pyrroles, as demonstrated by Kumar et al. (2017), underscores the importance of such compounds in green chemistry and sustainable synthesis processes (Kumar et al., 2017).
Properties
IUPAC Name |
1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS2/c1-14-8-10-17(11-9-14)26-15(2)12-18(16(26)3)20(28)13-29-22-24-25-23-27(22)19-6-4-5-7-21(19)30-23/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGYPLAUGCFTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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